9-Bbn-nopol benzyl etheradduct

Asymmetric reduction Chiral synthesis Aliphatic ketones

Asymmetric reduction of aliphatic methyl ketones often yields low enantiomeric excess with generic hydrides. This chiral organoborane (NB-Enantrane™) is the validated precursor to Lithium NB-Enantride. - Enantiomeric excess: ~80% for 2-butanone, 2-octanone (vs. Alpine-hydride 3-37%) - (S)-propargyl alcohols: 86-96% ee - Supplied as 0.5 M solution in THF, ready for tert-butyllithium conversion - Nopol precursor optically enrichable to 98% purity via recrystallization

Molecular Formula C26H39BO
Molecular Weight 378.4 g/mol
Cat. No. B12276516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bbn-nopol benzyl etheradduct
Molecular FormulaC26H39BO
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESB1(C2CCCC1CCC2)C3CC4CC(C3CCOCC5=CC=CC=C5)C4(C)C
InChIInChI=1S/C26H39BO/c1-26(2)20-16-24(26)23(14-15-28-18-19-8-4-3-5-9-19)25(17-20)27-21-10-6-11-22(27)13-7-12-21/h3-5,8-9,20-25H,6-7,10-18H2,1-2H3
InChIKeyOTFFBHKQLFFQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-BBN-Nopol Benzyl Ether Adduct Overview


9-BBN-nopol benzyl ether adduct (CAS 81971-15-5; NB-Enantrane™), a chiral organoborane with molecular formula C₂₆H₃₉BO and molecular weight 378.4 g/mol [1], is commercially supplied as a 0.5 M solution in tetrahydrofuran . This compound serves as the essential precursor to Lithium NB-Enantride, a chiral trialkylborohydride reducing agent prepared via hydroboration of nopol benzyl ether with 9-borabicyclo[3.3.1]nonane (9-BBN) followed by treatment with tert-butyllithium [2].

9-BBN-Nopol Adduct: Generic Substitution Failure


The 9-BBN-nopol benzyl ether adduct is not a generic hydroboration reagent; its structural specificity directly governs the enantioselectivity of the derived chiral reducing agent, Lithium NB-Enantride. Systematic analogue studies have demonstrated that replacing the oxygen atom in the chiral ligand with nitrogen or sulfur, relocating the ether group by even a single atom, or increasing steric hindrance around the ether oxygen all cause significant declines in enantiomeric excess during ketone reduction [1]. Furthermore, substituting the lithium cation with potassium severely impairs both reaction rate and stereochemical outcome, confirming that both the precise ligand architecture and counterion identity are non-negotiable for achieving high asymmetric induction [1].

9-BBN-Nopol vs. Alpine-Borane & Structural Analogues


Aliphatic Ketone Enantioselectivity: NB-Enantride vs. Alpine-Hydride

Lithium NB-Enantride, derived from 9-BBN-nopol benzyl ether adduct, reduces aliphatic methyl ketones such as 2-butanone and 2-octanone with enantiomeric excess (ee) approaching 80% [1]. In contrast, the structurally analogous Alpine-hydride (lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonane hydride), prepared from α-pinene and 9-BBN, reduces ketones to the corresponding alcohols with only 3-37% ee [2].

Asymmetric reduction Chiral synthesis Aliphatic ketones

Propargyl Alcohol Synthesis: NB-Enantrane vs. Alpine-Borane

The 9-BBN-nopol benzyl ether adduct-derived reagent (NB-Enantrane) reduces α,β-acetylenic ketones to (S)-propargyl alcohols in 86-96% enantiomeric purity . Alpine-Borane (B-3-pinanyl-9-BBN) prepared from (+)-α-pinene provides the R enantiomer, while the S enantiomer from (-)-α-pinene is limited by the optical purity of the α-pinene starting material, with 100% optically pure α-pinene required to achieve essentially 100% ee .

Propargyl alcohols α,β-Acetylenic ketones Chiral pool synthesis

Ligand Modifications: Impact on Enantioselectivity

Systematic modification of the nopol benzyl ether ligand in Lithium NB-Enantride reveals that the ether oxygen is critical for high enantioselectivity: substituting oxygen with nitrogen or sulfur reduces selectivity [1]. Additionally, moving the ether group by one atom in either direction or increasing steric hindrance around the ether oxygen reduces selectivity. Replacing the OCH₂C₆H₅ group with a methyl group still yields an effective reducing agent, indicating that steric factors play a dominant role [1].

Structure-activity relationship Chiral ligand design Borohydride reagents

Lithium vs. Potassium Counterion Effects

The identity of the counterion in NB-Enantride profoundly affects both reaction rate and enantioselectivity. The lithium compound reduces acetophenone within minutes at -78 °C, whereas the potassium analogue shows no reduction over an extended period at this temperature. At higher temperatures (-65 °C), reduction with the potassium compound slowly occurs, but enantioselectivity is greatly reduced compared to the lithium compound [1].

Counterion effects Borohydride reactivity Low-temperature reduction

Application Scenarios for 9-BBN-Nopol Adduct


Asymmetric Reduction of Aliphatic Methyl Ketones

When a synthetic route requires conversion of aliphatic methyl ketones (e.g., 2-butanone, 2-octanone) to chiral secondary alcohols with high enantiomeric purity, the 9-BBN-nopol benzyl ether adduct, after conversion to Lithium NB-Enantride, provides enantiomeric excess approaching 80% [1]. This performance significantly exceeds that of Alpine-hydride (3-37% ee) [2], making it the preferred precursor when moderate-to-high S-enantioselectivity is required for aliphatic substrates.

(S)-Propargyl Alcohol Synthesis

For projects requiring (S)-propargyl alcohols in high enantiomeric purity (86-96% ee), the 9-BBN-nopol benzyl ether adduct-derived reagent NB-Enantrane offers a reliable alternative to S-Alpine-Borane, which depends on costly and often low-purity (-)-α-pinene . The nopol precursor is readily available and can be optically enriched to 98% purity via recrystallization, ensuring consistent and reproducible asymmetric induction [3].

Chiral Borohydride Reagent Preparation

In research programs investigating structure-activity relationships of chiral borohydride reducing agents, the 9-BBN-nopol benzyl ether adduct serves as the validated benchmark scaffold. SAR studies confirm that modifications to the ether oxygen, its position, or steric environment uniformly diminish enantioselectivity, while lithium counterion replacement with potassium abolishes low-temperature reactivity [1]. This compound thus represents the optimized ligand framework for achieving maximum asymmetric induction in this reagent class.

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